molecular formula C11H21F3O3S B15231856 Decan-2-yl trifluoromethanesulfonate

Decan-2-yl trifluoromethanesulfonate

Cat. No.: B15231856
M. Wt: 290.34 g/mol
InChI Key: KZWQKLUEEQUXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decan-2-yl trifluoromethanesulfonate is an organic compound characterized by the presence of a decyl group attached to a trifluoromethanesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decan-2-yl trifluoromethanesulfonate typically involves the reaction of decan-2-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

Decan-2-ol+Trifluoromethanesulfonic anhydrideDecan-2-yl trifluoromethanesulfonate+By-products\text{Decan-2-ol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{By-products} Decan-2-ol+Trifluoromethanesulfonic anhydride→Decan-2-yl trifluoromethanesulfonate+By-products

The reaction is usually performed in the presence of a base, such as pyridine, to neutralize the acidic by-products and drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Decan-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Bases: Strong bases such as sodium hydride or potassium tert-butoxide are used in elimination reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted decane derivatives can be formed.

    Elimination Products: Alkenes are the major products formed from elimination reactions.

Scientific Research Applications

Decan-2-yl trifluoromethanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals.

    Material Science: It is used in the preparation of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of decan-2-yl trifluoromethanesulfonate in chemical reactions involves the activation of the decyl group through the trifluoromethanesulfonate moiety. The trifluoromethanesulfonate group acts as a leaving group, facilitating nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

    2-Decanol: Similar in structure but lacks the trifluoromethanesulfonate group.

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: Contains a trifluoromethanesulfonate group but with a different alkyl chain.

Uniqueness

Decan-2-yl trifluoromethanesulfonate is unique due to the combination of a long decyl chain and a trifluoromethanesulfonate group, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H21F3O3S

Molecular Weight

290.34 g/mol

IUPAC Name

decan-2-yl trifluoromethanesulfonate

InChI

InChI=1S/C11H21F3O3S/c1-3-4-5-6-7-8-9-10(2)17-18(15,16)11(12,13)14/h10H,3-9H2,1-2H3

InChI Key

KZWQKLUEEQUXES-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.